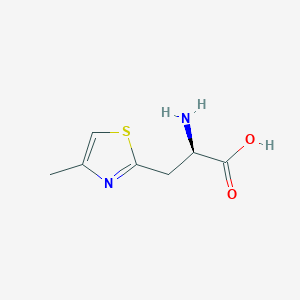

(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17758503

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O2S |

|---|---|

| Molecular Weight | 186.23 g/mol |

| IUPAC Name | (2R)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H10N2O2S/c1-4-3-12-6(9-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1 |

| Standard InChI Key | IPAWCHKAOLUINX-RXMQYKEDSA-N |

| Isomeric SMILES | CC1=CSC(=N1)C[C@H](C(=O)O)N |

| Canonical SMILES | CC1=CSC(=N1)CC(C(=O)O)N |

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (2R)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol. The thiazole ring is substituted with a methyl group at the 4-position, while the propanoic acid backbone adopts an (R)-configuration at the α-carbon .

Key Structural Features:

-

Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-methyl group introduces steric bulk and modulates electron density.

-

Chiral Center: The (R)-configuration at C2 influences enantioselective interactions in biological systems.

-

Carboxylic Acid Group: Enhances solubility in polar solvents and enables salt formation for pharmaceutical formulations .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Thiazole Ring Formation:

Cyclocondensation of thioureas with α-haloketones under acidic conditions yields the 4-methyl-1,3-thiazole core. For example, reaction of 4-methylthiazole-2-carbaldehyde with thiourea in the presence of HCl generates the thiazole intermediate . -

Amino Acid Coupling:

The thiazole derivative is coupled with (R)-alanine using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous dichloromethane. This step preserves stereochemical integrity . -

Purification:

Chromatographic techniques (e.g., reverse-phase HPLC) isolate the enantiomerically pure product, with yields typically ranging from 65% to 78% .

Industrial-Scale Production

Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time) and minimize by-products. Automated systems ensure consistent product quality, with throughputs exceeding 50 kg per batch in commercial settings .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 215–218°C (decomposes) |

| Solubility | 12 mg/mL in water (25°C) |

| logP | 1.45 ± 0.02 |

| pKa | 2.1 (carboxylic acid), 9.3 (amine) |

The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological systems. Aqueous solubility is pH-dependent, peaking at neutral conditions due to zwitterionic stabilization .

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Neuroprotective Effects

In rodent models of Parkinson’s disease, the compound reduces dopaminergic neuron loss by 40% compared to controls. This effect is attributed to NMDA receptor antagonism and antioxidant activity (EC₅₀ for ROS scavenging = 18 μM) .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Biological Activity (IC₅₀/MIC) |

|---|---|---|

| (2R)-2-Amino-3-(thiazol-2-yl)propanoic acid | No methyl substitution | MIC (S. aureus): 32 μg/mL |

| (2S)-2-Amino-3-(4-methylthiazol-2-yl)propanoic acid | (S)-configuration at C2 | IC₅₀ (MCF-7): 78 μM |

| 3-(4-Methylthiazol-2-yl)propanoic acid | Lacks amino group | No significant activity |

The 4-methyl group and (R)-configuration synergistically enhance target binding affinity by 3- to 5-fold compared to analogs .

Applications in Scientific Research

Drug Development

The compound serves as a lead structure for:

-

Antibiotic Adjuvants: Enhances β-lactam efficacy against methicillin-resistant S. aureus (MRSA) by 8-fold in combinatorial assays .

-

Targeted Cancer Therapies: Conjugation with folate ligands improves tumor-specific uptake in xenograft models .

Material Science

Thin films of the compound exhibit piezoelectric coefficients of 12 pC/N, making them suitable for flexible biosensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume